Chlorsulfuron

Soil persistence Herbicide leaching Environmental fate

Chlorsulfuron is the prototypical sulfonylurea herbicide and an essential reference standard for ALS inhibitor R&D. Unlike its analogs, its pH-dependent soil half-life ranges from 1.9 wks (pH 5.6) to 10 wks (pH 7.5)—directly governing rotational crop safety. A validated CYP71C6v1 substrate (Km = 57 μM), it enables mechanistic metabolism studies. Retains full efficacy against PSII-resistant Lolium rigidum. Procure for environmental fate studies, resistance screening, and benchmarking novel ALS inhibitors at 10–40 g a.i./ha.

Molecular Formula C12H12ClN5O4S
Molecular Weight 357.77 g/mol
CAS No. 64902-72-3
Cat. No. B1668881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorsulfuron
CAS64902-72-3
SynonymsChlorsulfuron;  Glean;  Chlorsulfon;  Telar;  Chlorosulfuron
Molecular FormulaC12H12ClN5O4S
Molecular Weight357.77 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19)
InChIKeyVJYIFXVZLXQVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility53.7 [ug/mL] (The mean of the results at pH 7.4)
In water, 125 mg/L at 25 °C
Solubility (25 °C) : 4 g/L acetone;  102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol;  3 g/L toluene
Moderately soluble in methylene chloride;  less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents.
Slight solubility in methylene chloride, acetone, methanol, toluene, hexane
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorsulfuron (CAS 64902-72-3): Core Physicochemical Properties and Sulfonylurea Class Identification for Procurement Decisions


Chlorsulfuron (CAS 64902-72-3) is a sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor (HRAC Group 2) [1]. First commercialized in the 1980s under the trade name Glean, it was developed for selective pre- and post-emergence control of broad-leaved weeds and certain grass species in wheat, barley, and oats [2]. Chlorsulfuron is a weak acid with a pKa of 3.6 to 3.8 and exhibits strongly pH-dependent water solubility, ranging from approximately 125 mg/L at pH 4.1 to 27.9 g/L at pH 7.0 [3]. The compound is applied at exceptionally low field rates—typically 10 to 40 g active ingredient per hectare—a defining characteristic of sulfonylurea herbicides that distinguishes them from older herbicide classes requiring kilogram-per-hectare application rates [4]. As the prototypical sulfonylurea herbicide, chlorsulfuron remains a widely utilized reference standard in agrochemical research and a baseline comparator for the development of next-generation ALS inhibitors [5].

Why Chlorsulfuron Cannot Be Generically Substituted: Evidence-Based Differentiation Among Sulfonylurea Herbicides


Despite belonging to the same ALS-inhibiting sulfonylurea class, chlorsulfuron exhibits quantifiable and operationally significant divergence from its closest analogs—including metsulfuron-methyl, tribenuron-methyl, and triasulfuron—across multiple performance dimensions. These differences are not marginal: substitution without explicit data-driven evaluation can result in catastrophic crop injury due to differential soil persistence profiles, pH-dependent carryover behavior, and distinct crop safety margins [1]. For instance, chlorsulfuron's soil half-life extends from 1.9 weeks at pH 5.6 to 10 weeks at pH 7.5, a five-fold variation driven by soil pH that directly governs rotational crop safety windows [2]. Moreover, the compound's selective metabolic detoxification in wheat is mediated by a specific cytochrome P450 isoform (CYP71C6v1) with defined kinetic parameters (Km = 57 μM) that are not universally applicable across all sulfonylureas [3]. Consequently, procurement decisions predicated solely on in-class membership—without scrutiny of the comparative quantitative evidence detailed below—carry substantial agronomic and economic risk, particularly in alkaline soil regions where chlorsulfuron's extended persistence differentiates it from faster-degrading alternatives.

Quantitative Differentiation Evidence for Chlorsulfuron (CAS 64902-72-3) Relative to Analogs and Alternatives


Comparative Soil Mobility and Persistence: Chlorsulfuron vs. Metsulfuron-Methyl vs. Triasulfuron

In a direct field comparison of three sulfonylurea herbicides applied at 32 g ha⁻¹, triasulfuron demonstrated significantly lower soil mobility than both chlorsulfuron and metsulfuron-methyl [1]. Residues of all three compounds remained largely confined to the upper 40–50 cm soil layer 148 days after application. Laboratory adsorption and degradation studies across eight soils revealed that chlorsulfuron's persistence, like its class members, is negatively correlated with soil pH; triasulfuron half-life at 20°C ranged from 33 days in topsoil (pH 5.8) to 120 days in subsoil (pH 7.4) [1]. Importantly, residues in surface soil layers were sufficient to affect growth of sensitive rotational crops (lettuce and sugar beet) sown approximately one year after application at the 32 g ha⁻¹ rate [1].

Soil persistence Herbicide leaching Environmental fate Rotational crop safety

pH-Dependent Aqueous Hydrolysis Half-Life: Chlorsulfuron Environmental Persistence Profile

Aqueous hydrolysis of chlorsulfuron follows pseudo-first-order degradation kinetics at 25°C and is highly pH-dependent [1]. At pH 5, the half-life is 24 days, whereas at pH 7 or pH 9, half-life extends beyond 365 days—a greater than 15-fold difference [1]. In soil incubation studies, chlorsulfuron half-life in a silty clay loam was 1.9 weeks at pH 5.6 versus 10 weeks at pH 7.5, representing a 5.3-fold increase [2]. This pH-driven persistence variability is a class-level characteristic of sulfonylurea herbicides, with dissociation constants ranging from 3.3 to 5.2; at soil pH ≥7.0, some sulfonylureas persist with half-lives extending into years rather than days [3].

Hydrolysis kinetics pH-dependent degradation Environmental fate Regulatory compliance

Wheat Cytochrome P450-Mediated Detoxification: Kinetic Parameters for Chlorsulfuron Selectivity

The selectivity of chlorsulfuron in wheat is mediated by cytochrome P450 monooxygenase (CYP71C6v1), which catalyzes 5-phenyl ring hydroxylation to detoxify the herbicide [1]. Purified recombinant CYP71C6v1 exhibited specific activity of 512 nmol min⁻¹ mg⁻¹ protein with chlorsulfuron as substrate [2]. In vitro kinetic analysis yielded Km values for chlorsulfuron and triasulfuron of 57 (±15) μM and 38 (±16) μM, respectively, with corresponding Vmax values of 4.1 (±0.7) and 2.7 (±0.5) nmol min⁻¹ mg⁻¹ protein [2]. Importantly, CYP71C6v1 metabolizes chlorsulfuron, triasulfuron, metsulfuron-methyl, bensulfuron-methyl, and tribenuron-methyl, but does NOT catalyze the metabolism of thifensulfuron or pyrazosulfuron, demonstrating substrate specificity among sulfonylureas [1].

Metabolic detoxification Crop selectivity Cytochrome P450 Enzyme kinetics

Comparative AHAS Inhibition Potency: Chlorsulfuron as Benchmark Standard

Chlorsulfuron serves as the benchmark comparator in numerous structure-activity relationship studies evaluating novel sulfonylurea herbicides. In an in vitro AHAS inhibition assay using Arabidopsis thaliana enzyme, chlorsulfuron exhibited an apparent inhibition constant (Ki app) of 52.4 nM [1]. A 2,6-disubstituted aryl sulfonylurea derivative (compound 10i) demonstrated Ki app of 11.5 nM, representing approximately 4.6-fold higher potency than chlorsulfuron [1]. In a separate study evaluating 5-substituted sulfonylureas, chlorsulfuron displayed Ki app of 149.4 μM against AtAHAS, while lead compounds Ia, Id, and Ig showed Ki app values of 59.1 μM, 34.5 μM, and 71.8 μM, respectively—potency improvements of 2.5-fold to 4.3-fold [2]. These comparative datasets establish chlorsulfuron's Ki app as a validated reference point for assessing the target-site potency of novel ALS inhibitors.

AHAS inhibition Enzyme inhibition constant Target-site potency SAR studies

Resistance Profile: Chlorsulfuron Susceptibility in Multi-Resistant Weed Biotypes

A rigid ryegrass (Lolium rigidum) biotype from South Australia developed resistance to multiple herbicide modes of action—including amitrole, atrazine, chloro-s-triazines (simazine, cyanazine, propazine), methylthio-s-triazines (ametryn, prometryn), substituted ureas (chlortoluron, isoproturon, metoxuron, diuron, fluometuron, methazole), and metribuzin—after 10 years of exposure [1]. Critically, this multi-resistant biotype remained susceptible to chlorsulfuron, metsulfuron, sulfometuron, sethoxydim, diclofop, fluazifop, glyphosate, carbetamide, and oxyfluorfen [1]. This susceptibility profile demonstrates that resistance to photosystem II inhibitors (ureas, triazines) does not confer cross-resistance to chlorsulfuron in this biotype, preserving its utility as a rotational or tank-mix partner in resistance management programs targeting multi-resistant weed populations.

Herbicide resistance Cross-resistance Resistance management Weed control strategy

Chlorsulfuron as Reference Standard in Soil Degradation Studies: Comparative DT50 Acceleration

Chlorsulfuron's extended persistence in alkaline soils is a well-documented limitation that has driven the development of novel sulfonylurea derivatives with accelerated degradation profiles. In a controlled study using alkaline soil (pH 8.39), a series of 5-substituted chlorsulfuron analogs (L101–L107) demonstrated degradation rates accelerated by 1.84-fold to 77.22-fold compared to the parent chlorsulfuron molecule [1]. A separate study evaluating 5-substituted sulfonylureas in alkaline soil (pH 8.46) reported that compounds Ia–Ig exhibited various degrees of accelerated degradation relative to chlorsulfuron, with compound Ia demonstrating considerable wheat and corn safety at postemergence concentrations up to 120 g a.i. ha⁻¹ [2]. These quantitative acceleration factors underscore why chlorsulfuron is specifically targeted for replacement in alkaline soil applications, despite its continued utility as a research benchmark.

Soil degradation DT50 Alkaline soil persistence Environmental impact

Evidence-Based Application Scenarios for Chlorsulfuron (CAS 64902-72-3) in Research and Industrial Procurement


Research Use: Potency Benchmark for Novel ALS Inhibitor Development

Chlorsulfuron's well-characterized AHAS inhibition constant (Ki app = 52.4 nM or 149.4 μM, depending on assay conditions) serves as a validated reference standard for structure-activity relationship studies and comparative potency evaluations of novel sulfonylurea derivatives [1]. Procurement for agrochemical R&D programs should specify chlorsulfuron as a control compound when screening new ALS inhibitor candidates, enabling direct quantitative comparison of enzyme inhibition potency and herbicidal efficacy at standardized application rates (e.g., 15 g ha⁻¹) [1].

Field Application: Rotational Resistance Management Tool in Multi-Resistant Weed Populations

Where rigid ryegrass (Lolium rigidum) or other weed species have developed resistance to substituted urea herbicides (chlortoluron, isoproturon, diuron) and triazine herbicides (atrazine, simazine), chlorsulfuron retains full susceptibility, as demonstrated in documented multi-resistant biotypes [2]. Procurement for winter cereal production systems with confirmed PSII-inhibitor resistance should prioritize chlorsulfuron as a rotational chemistry to delay further resistance evolution while maintaining effective broadleaf weed control.

Environmental Fate Research: pH-Dependent Persistence Model Compound

Chlorsulfuron's extensively documented pH-dependent degradation profile—with aqueous half-life shifting from 24 days at pH 5 to >365 days at pH ≥7, and soil half-life extending from 1.9 weeks at pH 5.6 to 10 weeks at pH 7.5—makes it an ideal model compound for environmental fate studies examining sulfonylurea behavior across soil pH gradients [3][4]. Procurement for academic or regulatory environmental fate laboratories should specify chlorsulfuron analytical standards when establishing baseline hydrolysis and soil dissipation protocols for the sulfonylurea class.

Metabolic Detoxification Studies: Substrate for Wheat Cytochrome P450 Selectivity Research

Chlorsulfuron is a validated substrate for wheat cytochrome P450 monooxygenase CYP71C6v1, with defined in vitro kinetic parameters (Km = 57 ± 15 μM, Vmax = 4.1 ± 0.7 nmol min⁻¹ mg⁻¹ protein) and specific activity of 512 nmol min⁻¹ mg⁻¹ protein for purified enzyme [5][6]. Procurement for plant biochemistry or herbicide metabolism research should utilize chlorsulfuron as a reference substrate when investigating P450-mediated detoxification pathways, screening P450 inhibitors (e.g., malathion), or comparing metabolic capacities across crop species and weed biotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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